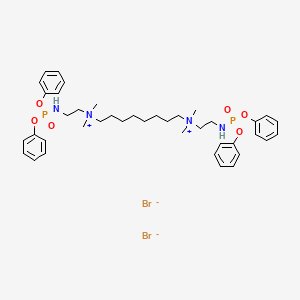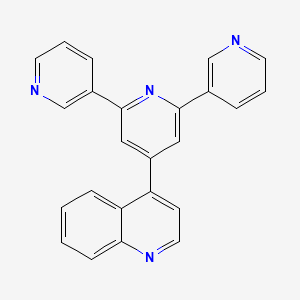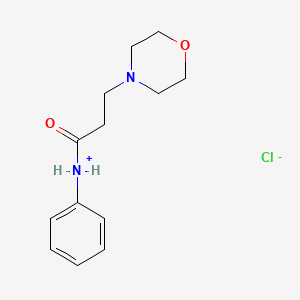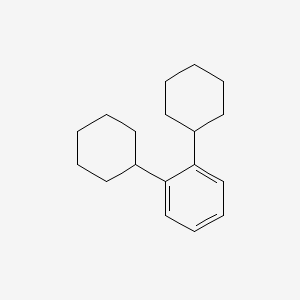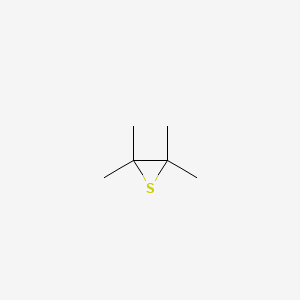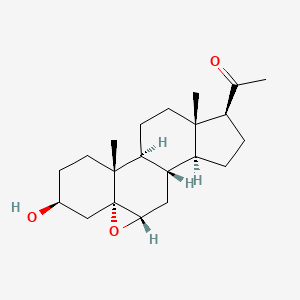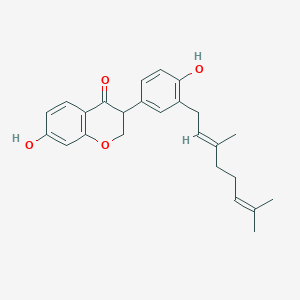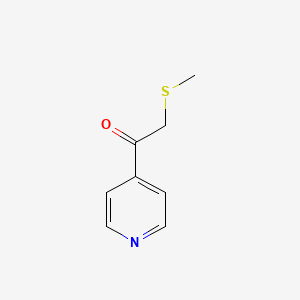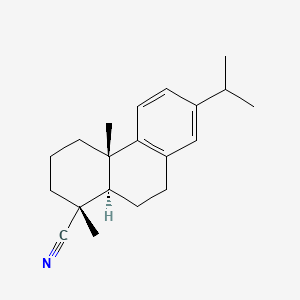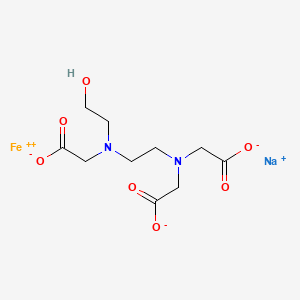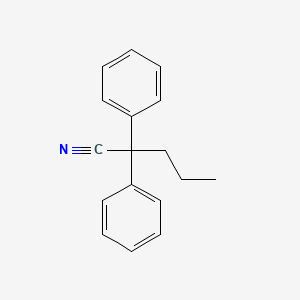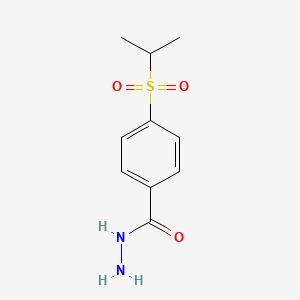
Thallium(1+) hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Thallium(1+) hexadecanoate can be synthesized through a reaction between thallium(I) hydroxide and hexadecanoic acid. The reaction typically occurs in an organic solvent such as ethanol or methanol. The general reaction is as follows:
TlOH+C15H31COOH→C15H31COOTl+H2O
The reaction mixture is heated under reflux conditions to ensure complete reaction. After the reaction is complete, the solvent is evaporated, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade thallium(I) hydroxide and hexadecanoic acid. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product. The final product is then subjected to quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Thallium(1+) hexadecanoate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) under certain conditions.
Reduction: Thallium(III) can be reduced back to thallium(I).
Substitution: The hexadecanoate group can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as nitric acid or chlorine can oxidize thallium(I) to thallium(III).
Reduction: Reducing agents like sulfur dioxide or hydrogen gas can reduce thallium(III) to thallium(I).
Substitution: Ligands such as halides or other carboxylates can replace the hexadecanoate group under appropriate conditions.
Major Products Formed
Oxidation: Thallium(III) compounds such as thallium(III) oxide.
Reduction: Thallium(I) compounds such as thallium(I) chloride.
Substitution: New thallium(I) salts with different ligands.
Scientific Research Applications
Thallium(1+) hexadecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems due to the toxic nature of thallium.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Used in the production of specialized materials and as a precursor for other thallium compounds.
Mechanism of Action
The mechanism of action of thallium(1+) hexadecanoate involves the interaction of thallium ions with cellular components. Thallium can mimic potassium ions and interfere with potassium-dependent processes such as enzyme activity and cellular transport. This disruption can lead to cellular dysfunction and toxicity. The hexadecanoate group may also play a role in the compound’s interaction with lipid membranes, affecting membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
- Thallium(1+) acetate
- Thallium(1+) chloride
- Thallium(1+) nitrate
Comparison
Thallium(1+) hexadecanoate is unique due to the presence of the long-chain fatty acid, hexadecanoate. This gives the compound different solubility and interaction properties compared to other thallium salts. For example, thallium(1+) acetate is more soluble in water, while this compound is more soluble in organic solvents. The hexadecanoate group also allows for different interactions with biological membranes, making this compound a compound of interest in studies involving lipid interactions and membrane dynamics.
Properties
CAS No. |
33734-55-3 |
|---|---|
Molecular Formula |
C16H31O2Tl |
Molecular Weight |
459.80 g/mol |
IUPAC Name |
hexadecanoate;thallium(1+) |
InChI |
InChI=1S/C16H32O2.Tl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1 |
InChI Key |
NUSRHOPIFKSDPA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[Tl+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


